![molecular formula C13H17N B1315622 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] CAS No. 4740-63-0](/img/structure/B1315622.png)

1',2'-Dihydrospiro[cyclohexane-1,3'-indole]

Vue d'ensemble

Description

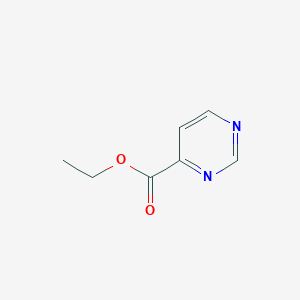

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a unique spiroindoline molecule. It is also referred to as 1’,2’-DIHYDROSPIRO[CYCLOHEXANE-1,3’-INDOLE]-4-OL with a CAS number of 1176898-97-7 .

Synthesis Analysis

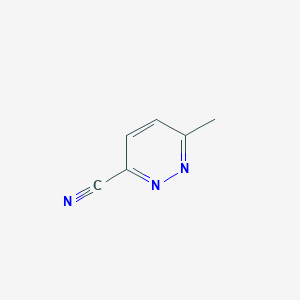

Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were easily prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time . This method could be important for the total synthesis of natural products.

Molecular Structure Analysis

The molecular weight of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is 187.28 . The IUPAC name is spiro[cyclohexane-1,3’-indoline] and the InChI code is 1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 .

Physical And Chemical Properties Analysis

1’,2’-Dihydrospiro[cyclohexane-1,3’-indole] is a solid substance at room temperature . Its melting point is between 76-77 degrees Celsius .

Applications De Recherche Scientifique

General Properties

“1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]” is a chemical compound with the CAS Number: 4740-63-0 . It has a molecular weight of 187.28 . It’s a powder at room temperature and has a melting point of 76-77°C .

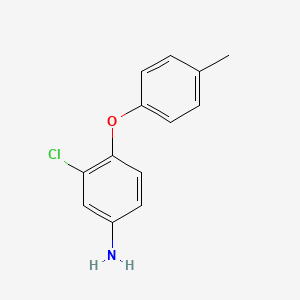

Application in the Synthesis of Indole Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of indole derivatives .

Summary of the Application

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . The application of “1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]” in the synthesis of these derivatives has attracted increasing attention in recent years .

Methods of Application or Experimental Procedures

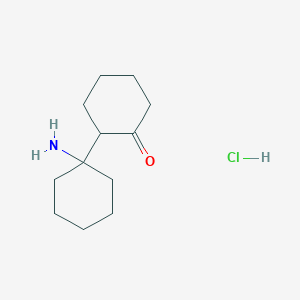

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . The resulting indole, after six steps, gave azepinoindole .

Results or Outcomes

The synthesis resulted in the production of a tricyclic indole in a good yield (84% yield) . This indole, after six steps, gave azepinoindole .

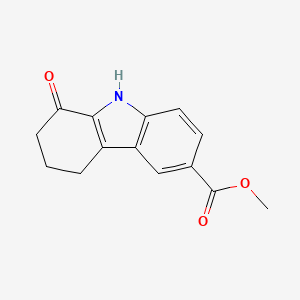

Application in Multicomponent Reactions

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in multicomponent reactions .

Summary of the Application

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The application of indole in multicomponent reactions for the synthesis of various heterocyclic compounds has been extensively studied .

Methods of Application or Experimental Procedures

Multicomponent reactions (MCRs) have been extensively used for the synthesis of heterocyclic compounds . MCRs represent a great tool in organic synthesis for the construction of variety-oriented series of building blocks with potentially interesting biological activities .

Results or Outcomes

The use of indole in multicomponent reactions has led to the synthesis of various heterocyclic compounds .

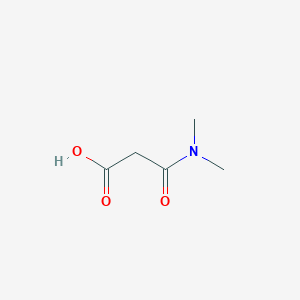

Application in [4 + 1] Annulation

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in [4 + 1] annulation .

Summary of the Application

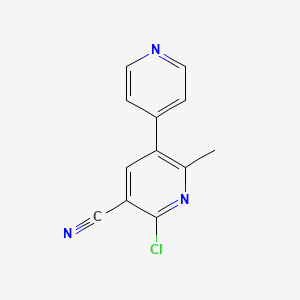

Phosphine-catalyzed [4 + 1] annulation of Morita–Baylis–Hillman (MBH) carbonates with oxindole-derived α,β-unsaturated imines has been developed .

Methods of Application or Experimental Procedures

The [4 + 1] annulation was performed under mild conditions .

Results or Outcomes

The annulation gave the corresponding 1’,2’-(dihydrospiro[indoline-3,3’-pyrrol]-2’-yl)acrylates in moderate to good yields and diastereoselectivities .

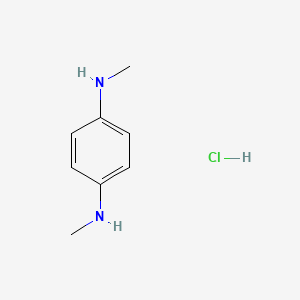

Application in the Synthesis of Pyrrolidines

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of pyrrolidines .

Summary of the Application

Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds . They are found in many natural products and pharmaceuticals . The application of “1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]” in the synthesis of pyrrolidines has been studied .

Methods of Application or Experimental Procedures

The synthesis of pyrrolidines involves the reaction of “1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]” with a suitable electrophile . The reaction is typically carried out under mild conditions .

Results or Outcomes

The synthesis resulted in the production of pyrrolidines in good yields .

Application in the Synthesis of Indolines

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of indolines .

Summary of the Application

Indolines are nitrogen-containing heterocyclic compounds . They are found in many natural products and pharmaceuticals . The application of “1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]” in the synthesis of indolines has been studied .

Methods of Application or Experimental Procedures

The synthesis of indolines involves the reaction of “1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]” with a suitable electrophile . The reaction is typically carried out under mild conditions .

Results or Outcomes

The synthesis resulted in the production of indolines in good yields .

Safety And Hazards

When handling 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole], it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

Propriétés

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclohexane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13/h2-3,6-7,14H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCSQDBNKNGWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540206 | |

| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |

CAS RN |

4740-63-0 | |

| Record name | 1',2'-Dihydrospiro[cyclohexane-1,3'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)